molecular formula C10H18O3 B1226477 6-Hydroxy-3-isopropenylheptanoic acid

6-Hydroxy-3-isopropenylheptanoic acid

Cat. No. B1226477
M. Wt: 186.25 g/mol
InChI Key: NQYDFAGFKCSWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-3-isopropenylheptanoic acid is a branched-chain hydroxy fatty acid consisting of heptanoic acid with an isopropenyl group at the 3-position and the hydroxy group at the 6-position. It is a hydroxy fatty acid, a medium-chain fatty acid and a branched-chain fatty acid. It is a conjugate acid of a 6-hydroxy-3-isopropenylheptanoate.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Pathways and Structural Revision : The compound has been utilized in the synthesis of amino acid units in compounds like perthamides C and D, with a focus on the structural and stereochemical aspects (Sepe et al., 2010).

  • Polymer Production and Characterization : Research has been conducted on the microbial synthesis of poly(beta-hydroxyalkanoates) bearing phenyl groups, where compounds similar to 6-Hydroxy-3-isopropenylheptanoic acid are used as components in the production of biopolymers with potential biomedical applications (Abraham et al., 2001).

  • Diarylheptanoid Synthesis : Studies have also explored the synthesis of diarylheptanoids from natural sources like Zingiber officinale, where similar hydroxy acids play a role in antioxidant and cytoprotective properties (Tao et al., 2008).

  • Electrochemical Applications : The compound has been studied in electrochemical contexts, such as in the synthesis of benzofuran derivatives, demonstrating its utility in organic electrochemistry (Moghaddam et al., 2006).

Biochemical and Medical Research

  • Antimicrobial and Biochemical Properties : Research on hydroxyalkanoic acids, closely related to 6-Hydroxy-3-isopropenylheptanoic acid, has shown their potential in antimicrobial applications and as chiral starting materials in pharmaceuticals (Markowska et al., 2021).

  • HMGR Inhibitors in Drug Development : The compound is related to hydroxyalkanoic acids used in the quantitative analysis of inhibitors for 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key target in cholesterol-lowering drug development (Ys, 1992).

Biotechnological Applications

  • Polyhydroxyalkanoate Production : Related research has focused on the production of chiral hydroxyalkanoic acid monomers from polyhydroxyalkanoates, a class of biodegradable polymers, highlighting the compound's relevance in sustainable material production (Ren et al., 2005).

  • Bacterial Polyhydroxyalkanoates : The compound is associated with studies on bacterial production of polyhydroxyalkanoates with arylalkyl substituent groups, relevant in the context of biopolymer research (Hazer et al., 1996).

properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

6-hydroxy-3-prop-1-en-2-ylheptanoic acid

InChI

InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h8-9,11H,1,4-6H2,2-3H3,(H,12,13)

InChI Key

NQYDFAGFKCSWGI-UHFFFAOYSA-N

SMILES

CC(CCC(CC(=O)O)C(=C)C)O

Canonical SMILES

CC(CCC(CC(=O)O)C(=C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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